

# Assessing the Resistance Profile of ND-011992 in Mycobacteria: A Comparative Guide

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## Compound of Interest

Compound Name: ND-011992

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This guide provides an objective comparison of the resistance profile of the novel anti-tubercular candidate **ND-011992**, in combination with Q203 (Telacebec), against other established anti-mycobacterial agents. The data presented is compiled from published experimental studies to assist in the evaluation of its potential role in combating drug-resistant *Mycobacterium tuberculosis*.

## Executive Summary

**ND-011992** is an inhibitor of the cytochrome bd oxidase, a key component of the mycobacterial respiratory chain. While ineffective on its own, it exhibits potent bactericidal activity against *Mycobacterium tuberculosis* when used in synergy with Q203, an inhibitor of the cytochrome bcc:aa3 terminal oxidase. This dual inhibition of the respiratory pathway presents a promising strategy against drug-resistant strains.<sup>[1][2]</sup> The combination of **ND-011992** and Q203 demonstrates a low frequency of resistance development. Notably, resistance to the combination is primarily driven by mutations in the target of Q203, with escape mutants remaining susceptible to **ND-011992**.<sup>[3]</sup>

## Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro activity of the **ND-011992** and Q203 combination against various *M. tuberculosis* strains, alongside the typical MIC ranges for first-line anti-tubercular drugs.

Table 1: In Vitro Activity of **ND-011992** in Combination with Q203 against *M. tuberculosis*

Compound/Combination	Strain	MIC <sub>50</sub> (μM)	Assay Principle
ND-011992 + Q203 (100 nM)	H37Rv	0.97 nM (for Q203)	Growth Inhibition
ND-011992 + Q203	H37Rv	IC <sub>50</sub> : 2.8-4.2 μM (for ND-011992)	ATP Depletion
ND-011992 + Q203	M. bovis BCG	IC <sub>50</sub> : 0.5-1.6 μM (for ND-011992)	ATP Depletion
ND-011992 + Q203 (100 nM)	Pan-susceptible clinical isolates	0.12 - 0.25 μM (for ND-011992)	Agar Plate MIC
ND-011992 + Q203 (100 nM)	Drug-resistant clinical isolates	0.12 - 0.5 μM (for ND-011992)	Agar Plate MIC

Data sourced from Lee et al., 2021.[\[1\]](#)

Table 2: Typical MIC Ranges for First-Line Anti-Tuberculosis Drugs against *M. tuberculosis*

Drug	Susceptible Strains (μg/mL)	Resistant Strains (μg/mL)
Isoniazid	0.02 - 0.2	> 1.0
Rifampicin	0.05 - 0.5	> 2.0
Ethambutol	0.5 - 2.0	> 5.0
Pyrazinamide	12.5 - 100	> 100

Note: These are typical ranges and can vary between studies and specific strains.

Table 3: Frequency of Resistance

Drug/Combination	Strain	Frequency of Resistance
ND-011992 + Q203	M. tuberculosis H37Rv $\Delta$ cydAB	Not significantly different from Q203 alone
ND-011992	M. bovis BCG	$< 3.7 \times 10^{-10}$
Rifampicin	M. tuberculosis H37Rv $\Delta$ cydAB	Comparable to Q203 + ND- 011992

Data sourced from Lee et al., 2021.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination in mycobacteria.

#### a. Inoculum Preparation:

- Mycobacterium tuberculosis is cultured on solid medium (e.g., Middlebrook 7H11 agar) at 37°C.
- Colonies are collected and suspended in sterile water with glass beads.
- The suspension is vortexed to create a homogenous mixture.
- The turbidity is adjusted to a 0.5 McFarland standard.
- The suspension is then diluted to achieve a final inoculum of approximately  $10^5$  CFU/mL in Middlebrook 7H9 broth supplemented with 10% OADC.[\[4\]](#)

#### b. Plate Preparation and Incubation:

- The test compounds are serially diluted in a 96-well microtiter plate.

- 100 µL of the prepared inoculum is added to each well.
- The plates are sealed and incubated at 37°C.

c. Reading and Interpretation:

- Growth is visually assessed after a defined incubation period (typically 7-21 days).
- The MIC is defined as the lowest concentration of the drug that inhibits visible growth.<sup>[4]</sup>

## Agar Plate MIC Assay for ND-011992 + Q203 Combination

This method was utilized in the key study evaluating **ND-011992**.

a. Plate Preparation:

- Middlebrook 7H11 agar is supplemented with 10% OADC and 0.5% glycerol.
- A fixed concentration of Q203 (e.g., 100 nM) is added to the molten agar.
- Serial dilutions of **ND-011992** are also incorporated into the agar before pouring the plates.

b. Inoculation and Incubation:

- A culture of *M. tuberculosis* is prepared and diluted.
- A small volume of the diluted culture is spotted onto the surface of the agar plates.
- Plates are incubated at 37°C for 3-4 weeks.

c. Reading and Interpretation:

- The MIC is determined as the lowest concentration of **ND-011992** that prevents visible bacterial growth in the presence of Q203.<sup>[1]</sup>

## Determination of Frequency of Resistance

a. Culture Preparation:

- Multiple independent cultures of *M. tuberculosis* are grown to a specific optical density.

b. Plating:

- Aliquots of each culture are plated onto Middlebrook 7H11 agar containing the selective drug(s) at a concentration several times the MIC.
- Serial dilutions of the cultures are also plated on drug-free agar to determine the total viable cell count.

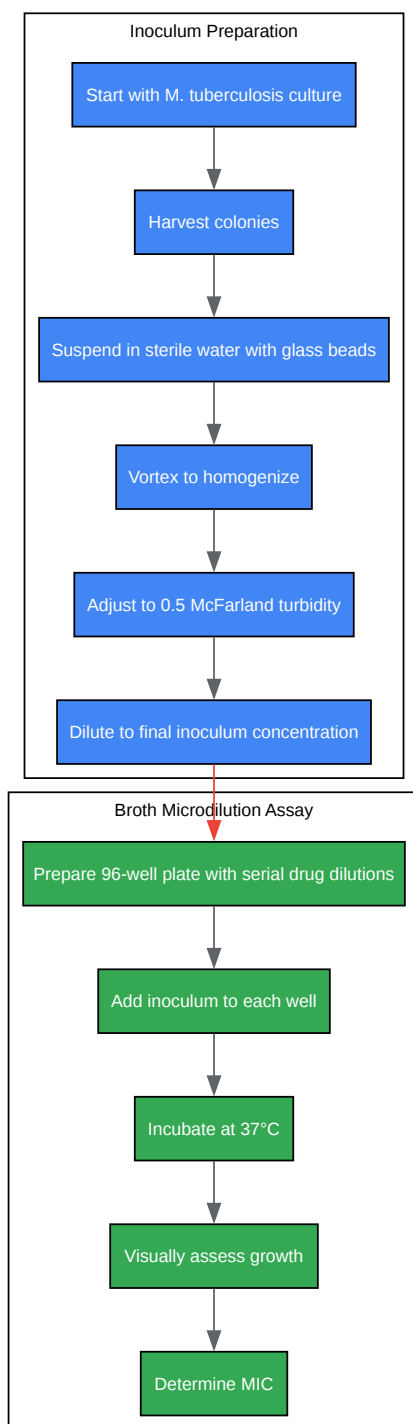
c. Incubation and Counting:

- Plates are incubated at 37°C until colonies are visible (3-4 weeks).
- The number of resistant colonies on the drug-containing plates and the total number of viable cells on the drug-free plates are counted.

d. Calculation:

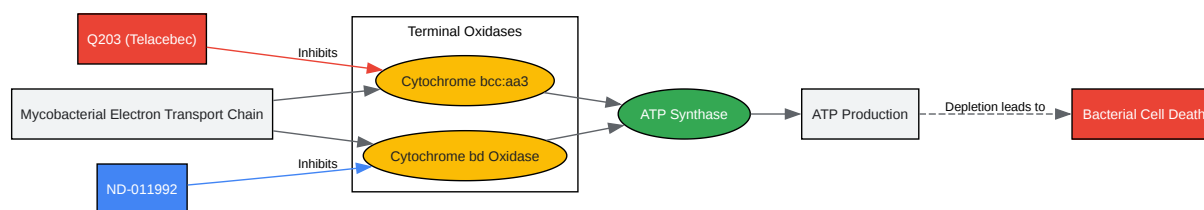
- The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells.<sup>[1]</sup>

## Visualizations



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Caption: Workflow for MIC determination using the broth microdilution method.



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Caption: Dual inhibition of mycobacterial terminal oxidases by **ND-011992** and Q203.

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## References

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